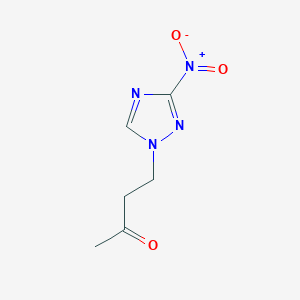

4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-nitro-1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOPQTRZSBLUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395689 | |

| Record name | 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60728-92-9 | |

| Record name | 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Nitro-1H-1,2,4-triazol-1-yl)-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one. This molecule incorporates the synthetically versatile 1,2,4-triazole ring system, functionalized with a nitro group and an N-alkyl ketone chain. Such structural motifs are of significant interest in medicinal chemistry, with nitrotriazole derivatives demonstrating potential as antimicrobial and antiparasitic agents.[1][2] This guide will detail a plausible synthetic route, discuss the critical aspects of the reaction, and provide a thorough guide to the characterization of the target compound, including predicted spectroscopic data based on analogous structures.

Introduction: The Significance of Nitrotriazole Scaffolds in Modern Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[3][4] The introduction of a nitro group onto the triazole ring can significantly modulate the compound's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the nitro group can enhance the molecule's acidity, influence its binding to biological targets, and in some cases, is crucial for the mechanism of action, particularly in antimicrobial agents where it can be bioreduced to generate reactive nitrogen species.[1]

The title compound, this compound, is a functionalized nitrotriazole with a butan-2-one side chain. This side chain provides a handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The ketone functionality can be derivatized to form a variety of other functional groups, such as alcohols, amines, or hydrazones, leading to a diverse library of compounds for biological screening.

This guide will focus on a practical and rational approach to the synthesis of this target molecule, highlighting the key chemical principles that govern the reaction and providing a detailed roadmap for its characterization.

Synthetic Strategy: Navigating the Regioselectivity of N-Alkylation

The most direct approach to the synthesis of this compound is the N-alkylation of 3-nitro-1H-1,2,4-triazole. However, a critical consideration in the alkylation of unsymmetrical triazoles is regioselectivity. The 3-nitro-1H-1,2,4-triazole anion is an ambident nucleophile, with two potentially reactive nitrogen atoms (N1 and N2), which can lead to the formation of a mixture of isomers.[5][6]

The ratio of N1 to N2 alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. Generally, harder electrophiles and polar aprotic solvents tend to favor alkylation at the more sterically accessible and electronically richer N1 position.

Two primary synthetic routes are considered here:

-

Route A: Direct Alkylation with a 4-Halobutan-2-one. This is a classical SN2 reaction where the triazole anion displaces a halide from 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one).

-

Route B: Michael Addition to Methyl Vinyl Ketone. This conjugate addition reaction offers an alternative pathway, often proceeding under milder conditions. The nucleophilic triazole anion attacks the β-carbon of the α,β-unsaturated ketone.[7]

For the purpose of this guide, we will focus on the Michael addition route , as it often provides better regioselectivity for the desired N1-isomer and avoids the use of potentially lachrymatory halo-ketones.

Diagram of the Proposed Synthetic Pathway:

References

- 1. parchem.com [parchem.com]

- 2. Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Michael Addition [organic-chemistry.org]

Introduction: The Significance of Crystal Structure in Energetic Materials

An In-Depth Technical Guide to the Crystal Structure Analysis of Nitrotriazole Butanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive exploration of the methodologies and rationale behind the crystal structure analysis of nitrotriazole butanone derivatives, a novel class of compounds with potential applications in energetic materials. This document moves beyond simple procedural descriptions to offer insights into the causal relationships that govern experimental choices, ensuring a self-validating and authoritative resource.

Nitrotriazole butanone derivatives represent an emerging area of research in high-energy-density materials (HEDMs). The incorporation of a butanone moiety onto a nitrotriazole backbone offers a unique molecular scaffold that can be tailored to achieve a desirable balance between energetic performance and sensitivity.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is paramount as it dictates crucial macroscopic properties such as density, thermal stability, and sensitivity to external stimuli like impact and friction.[2][3]

Therefore, a thorough crystal structure analysis is not merely a characterization step but a foundational component in the rational design of new energetic materials.[4] This guide will delineate the comprehensive workflow, from synthesis and crystallization to advanced structural elucidation and computational modeling, providing the reader with a robust understanding of this critical analytical process.

Synthesis and Crystallization: The Gateway to High-Quality Structural Data

The journey to understanding a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The synthetic route chosen must be robust and yield a pure compound, as impurities can significantly hinder crystallization.

Proposed Synthetic Pathway

A plausible synthetic route to a model nitrotriazole butanone derivative, 1-(5-nitro-1H-1,2,4-triazol-3-yl)butan-2-one, could involve the reaction of 3-amino-5-nitro-1,2,4-triazole with a suitable butanone precursor under conditions that facilitate C-N bond formation. The specifics of the reaction conditions (solvent, temperature, catalyst) would be optimized to maximize yield and purity.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a well-ordered, single-domain crystal, typically 10-200 µm in size, free from defects.[5] The choice of crystallization method is critical and is often determined through empirical screening of various solvents and conditions.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Begin by testing the solubility of the purified nitrotriazole butanone derivative in a range of solvents of varying polarity (e.g., ethanol, acetone, acetonitrile, ethyl acetate, toluene). The ideal solvent is one in which the compound has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Crystal Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of cold solvent.

Causality: Slow evaporation is often the first method of choice due to its simplicity. The gradual increase in concentration allows for the ordered deposition of molecules onto a growing crystal lattice, which is essential for forming a high-quality single crystal. Rapid precipitation, in contrast, leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.[6]

Single-Crystal X-ray Diffraction (SCXRD): Illuminating the Atomic Landscape

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a crystalline compound.[7] It provides detailed information about unit cell dimensions, bond lengths, bond angles, and the overall molecular packing.[3]

Experimental Protocol: SCXRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in the diffractometer. The cold stream minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[5]

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots and determine the unit cell parameters and crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected by a CCD or pixel array detector.[3]

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

Structural Elucidation and Data Interpretation

The result of the SCXRD experiment is a set of diffraction data that must be translated into a three-dimensional atomic model.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial model is refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data.[3]

The final output is a crystallographic information file (CIF) that contains all the information about the crystal structure.

Table 1: Representative Crystallographic Data for a Hypothetical Nitrotriazole Butanone Derivative

| Parameter | Value | Significance |

| Chemical Formula | C₅H₆N₄O₃ | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 170.13 g/mol | Used in the calculation of density. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell, which dictates the packing of the molecules.[8] |

| a, b, c (Å) | 8.63, 9.11, 4.83 | The dimensions of the unit cell.[9] |

| β (°) | 114 | The angle of the unit cell for a monoclinic system.[9] |

| Volume (ų) | 345.0 | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.638 | A key parameter for energetic materials; higher density often correlates with higher detonation performance.[10] |

| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Trustworthiness: The R-factor is a critical measure of the quality of the solved structure. A low R-factor (typically < 0.05 for small molecules) indicates a high degree of confidence in the refined model.

Correlating Crystal Structure with Energetic Properties

The detailed structural data obtained from SCXRD allows for a deep understanding of the properties of the energetic material.

-

Density: As seen in the table, the density can be calculated directly from the crystallographic data. Higher density is desirable as it generally leads to higher detonation velocity and pressure.[10]

-

Intermolecular Interactions: Analysis of the crystal packing can reveal the presence of hydrogen bonds, π-π stacking, and other van der Waals interactions. Strong intermolecular interactions contribute to the stability of the crystal lattice and can reduce sensitivity.[8]

-

Molecular Conformation: The precise bond lengths and angles confirm the molecular geometry. For example, the planarity of the triazole ring and the orientation of the nitro group can influence the molecule's energetic properties.

Complementary Analytical Techniques

While SCXRD is the cornerstone of structural analysis, it is part of a broader suite of analytical techniques.

-

Spectroscopic Analysis: Before crystallization, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical identity and purity of the synthesized compound.[10]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability of the energetic material, such as its melting point and decomposition temperature.[11][12] These properties are critical for assessing the safety and handling of the material.

The Role of Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool that complements experimental data.[13]

-

Property Prediction: DFT calculations can be used to predict key energetic properties such as the heat of formation (HOF), detonation velocity (D), and detonation pressure (P).[13] These predictions can guide synthetic efforts by prioritizing molecules with the most promising properties.

-

Mechanism Insight: Computational models can provide insights into the electronic structure and bond dissociation energies, helping to predict the initial steps of decomposition and understand the sensitivity of the material.[13]

By comparing the computationally predicted properties with the experimental data, a more complete and validated understanding of the nitrotriazole butanone derivative is achieved.

Conclusion

The crystal structure analysis of nitrotriazole butanone derivatives is a multi-faceted process that is central to the development of new energetic materials. Through a synergistic combination of careful synthesis, meticulous crystallization, high-resolution single-crystal X-ray diffraction, and insightful computational modeling, it is possible to gain a detailed understanding of the relationship between molecular structure and macroscopic properties. This in-depth knowledge is the key to rationally designing next-generation energetic materials with enhanced performance and improved safety profiles.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Energetic materials with promising properties: Synthesis and characterization of 4,4′-Bis(5-nitro-1,2,3-2H-triazole) derivatives - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Single-crystal X-ray diffraction - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 5. Single-Crystal X-ray Diffraction [warwick.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. (2023) | Xiue Jiang | 6 Citations [scispace.com]

- 13. Design and exploration of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives as energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction: The Significance of this compound

The molecule this compound is a heterocyclic compound featuring a nitro-substituted 1,2,4-triazole ring linked to a butanone chain. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's chemical reactivity, physicochemical properties, and biological interactions. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic environment of this compound, which are critical steps in any research and development pipeline.

Synthesis Protocol

A plausible synthetic route to this compound involves the N-alkylation of 3-nitro-1,2,4-triazole with a suitable butanone derivative. This approach is a common and effective method for the preparation of N-substituted triazoles.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for the N-alkylation of 3-nitro-1,2,4-triazole.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-nitro-1H-1,2,4-triazole (1 equivalent) in an appropriate polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-halobutan-2-one (e.g., 4-bromobutan-2-one, 1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on established chemical shift values for similar structural motifs.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-5 (triazole) |

| ~4.6 | t | 2H | -CH₂- (adjacent to triazole) |

| ~3.0 | t | 2H | -CH₂- (adjacent to carbonyl) |

| ~2.2 | s | 3H | -CH₃ (acetyl) |

Interpretation:

-

The proton on the triazole ring (H-5) is expected to appear as a singlet at a downfield chemical shift (around 8.5 ppm) due to the deshielding effect of the aromatic ring and the adjacent nitro group.

-

The methylene protons adjacent to the triazole nitrogen will likely resonate as a triplet around 4.6 ppm.

-

The other methylene protons, adjacent to the carbonyl group, are expected to appear as a triplet at approximately 3.0 ppm.

-

The methyl protons of the acetyl group should give a sharp singlet at a more upfield region, around 2.2 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~206 | C=O (ketone) |

| ~163 | C-3 (triazole, attached to NO₂) |

| ~146 | C-5 (triazole) |

| ~48 | -CH₂- (adjacent to triazole) |

| ~42 | -CH₂- (adjacent to carbonyl) |

| ~30 | -CH₃ (acetyl) |

Interpretation:

-

The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 206 ppm.

-

The carbon atom of the triazole ring attached to the nitro group (C-3) will be significantly deshielded, appearing around 163 ppm.[1]

-

The other triazole carbon (C-5) is predicted to resonate at approximately 146 ppm.[1]

-

The two methylene carbons and the methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (triazole) |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1550 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1500-1400 | Medium | C=N and N=N stretch (triazole ring) |

Interpretation:

-

The presence of a strong absorption band around 1715 cm⁻¹ is a clear indication of the ketone carbonyl group.

-

Two strong bands, one around 1550 cm⁻¹ and another around 1350 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

The C-H stretching vibration of the triazole ring is expected to appear around 3100 cm⁻¹.

-

The aliphatic C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region.

-

Vibrations associated with the triazole ring (C=N and N=N stretching) are expected in the 1500-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 184, corresponding to the molecular weight of the compound.

-

Loss of Methyl Radical: A fragment at m/z 169 would correspond to the loss of a methyl radical (•CH₃) from the molecular ion.

-

Loss of Acetyl Radical: A significant peak at m/z 141 would result from the loss of an acetyl radical (•COCH₃).

-

McLafferty Rearrangement: A fragment at m/z 70 could be formed via a McLafferty rearrangement, a common fragmentation pathway for ketones with a γ-hydrogen.

-

Triazole Ring Fragments: Fragmentation of the butanone chain can lead to ions containing the nitro-triazole moiety, such as the fragment at m/z 154. Further fragmentation of the side chain could lead to a fragment at m/z 113, corresponding to the protonated 3-nitro-1,2,4-triazole.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the characterization of this compound. The detailed interpretation of the expected spectral features, grounded in established principles and data from related compounds, offers a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and similar heterocyclic compounds. This foundational knowledge is crucial for ensuring the quality and integrity of the compound in further research and development applications.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-Nitro-1,2,4-Triazole Compounds

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 3-nitro-1,2,4-triazole scaffold is a versatile heterocyclic moiety that forms the basis of compounds with remarkably diverse applications, ranging from high-performance energetic materials to potent therapeutic agents.[1][2] This guide provides an in-depth technical analysis of the core biological mechanisms of action that underpin the therapeutic potential of these compounds, with a primary focus on their roles in oncology and infectious diseases. We will dissect the central mechanistic theme of bioreductive activation, a process that leverages hypoxic microenvironments to selectively target cancer cells and various pathogens. Furthermore, this guide explores parallel mechanisms, such as enzyme inhibition, and provides detailed experimental protocols for researchers to validate these activities in a laboratory setting. The content herein is structured to provide drug development professionals and researchers with a foundational understanding of the physicochemical properties, structure-activity relationships, and therapeutic rationale for this important class of molecules.

Part 1: The Core Moiety - Physicochemical Properties and Reactivity

The biological activity of 3-nitro-1,2,4-triazole compounds is intrinsically linked to their unique chemical structure. The triazole ring, rich in nitrogen atoms, is combined with a strongly electron-withdrawing nitro group.[3] This configuration establishes a high electron affinity, which is the critical determinant for the primary mechanism of action: bioreductive activation.

While the energetic properties of derivatives like 3-nitro-1,2,4-triazol-5-one (NTO) are notable in materials science for creating insensitive munitions, this guide will concentrate on the biological mechanisms relevant to therapeutic applications.[1][4] The chemical reactivity endowed by the nitro group and the triazole ring allows these compounds to serve as prodrugs, remaining relatively inert in normal physiological conditions but becoming potently cytotoxic under specific biochemical triggers.[3][5]

Part 2: The Central Mechanism - Bioreductive Activation

The cornerstone of the therapeutic activity for many 3-nitro-1,2,4-triazoles is their selective activation within hypoxic microenvironments. Hypoxia, or low oxygen tension, is a hallmark of solid tumors and is also characteristic of the niches occupied by various infectious agents, making it an ideal trigger for targeted therapy.[5][6]

The Role of Nitroreductases

In the absence of sufficient oxygen, the 3-nitro-1,2,4-triazole prodrug can accept an electron from a one-electron reductase, such as NADPH:cytochrome P450 reductase, to form a nitro radical anion. In normoxic (oxygen-rich) tissues, this radical is immediately quenched by molecular oxygen in a futile cycle that regenerates the parent compound and produces a superoxide anion. This process prevents the accumulation of toxic metabolites in healthy tissue.

However, under hypoxic conditions, this radical anion can undergo further reduction, a process catalyzed by specific nitroreductase (NTR) enzymes.[7] This is particularly relevant for activity against trypanosomatid parasites, which possess a specific Type I nitroreductase (TcNTR) capable of activating these compounds.[7][8] This multi-step reduction converts the nitro group (-NO₂) into highly reactive nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) derivatives.[9]

Generation of Cytotoxic Species

The reduced intermediates, particularly the hydroxylamine derivative, are potent cytotoxins. Their mechanism of action is multifaceted:

-

Macromolecular Adducts: These reactive species can form covalent bonds with critical biological macromolecules, including proteins and DNA.[10][11] This adduct formation disrupts their normal function, leading to cellular stress and apoptosis.

-

DNA Damage: The reactive metabolites can directly induce DNA strand breaks, compromising genomic integrity and triggering cell death pathways.[10]

This oxygen-dependent activation confers a high degree of selectivity, concentrating the cytotoxic effect within the target hypoxic tissue while sparing surrounding healthy, well-oxygenated cells.

Part 3: Applications and Specific Mechanisms of Action

Anticancer Activity: Hypoxic Cell Radiosensitizers

The hypoxic cores of solid tumors are notoriously resistant to radiotherapy, as the cell-killing effect of ionizing radiation is largely dependent on the formation of oxygen-derived free radicals. 3-Nitro-1,2,4-triazoles function as hypoxic cell radiosensitizers through a dual mechanism.

-

Bioreductive Cytotoxicity: As described above, the compounds are selectively reduced to toxic species within hypoxic tumor cells, leading to direct cell killing.[6][12]

-

Radiation Damage Fixation: The high electron affinity of the parent compound allows it to mimic the role of oxygen. Following irradiation, which creates transient free radical damage on DNA, the nitrotriazole can react with these sites, "fixing" the damage in a permanent, non-repairable state.[13][14] This prevents natural cellular repair mechanisms from restoring the DNA, thereby sensitizing the cell to the effects of radiation.

Studies have shown that 3-nitrotriazoles exhibit similar or even improved radiosensitizing efficiency compared to analogous 2-nitroimidazoles, but with significantly lower aerobic toxicity, suggesting a potentially wider therapeutic window.[6]

Antimicrobial and Antiparasitic Activity

The utility of 3-nitro-1,2,4-triazoles extends to infectious diseases, where they can target pathogens through distinct mechanisms.

-

Antitrypanosomatid Activity: In diseases like Chagas, caused by Trypanosoma cruzi, the parasite possesses a specific Type I nitroreductase that is absent in the mammalian host.[7] This enzyme efficiently activates 3-nitrotriazole prodrugs, leading to the production of lethal metabolites that are highly selective for the parasite.[8] This targeted activation is a cornerstone of their potential as anti-Chagasic agents.[7]

-

Antifungal Activity: The mechanism of action against fungi is often twofold.

-

Ergosterol Biosynthesis Inhibition: Like other azole antifungals, some 3-nitrotriazole derivatives can inhibit the enzyme lanosterol 14α-demethylase (CYP51).[15][16] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[17][18]

-

Bioreductive Activation: Similar to the anticancer mechanism, fungal nitroreductases can also activate these compounds, adding a secondary layer of cytotoxic action.[15]

-

Part 4: Experimental Validation and Methodologies

Validating the proposed mechanisms of action requires a suite of specialized assays. The following protocols provide a framework for investigating the key activities of 3-nitro-1,2,4-triazole compounds.

Protocol: In Vitro Radiosensitization via Clonogenic Survival Assay

This assay is the gold standard for determining a compound's ability to sensitize cancer cells to ionizing radiation.

Objective: To quantify the sensitizer enhancement ratio (SER) of a test compound on hypoxic cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., V79, SCCVII) at varying densities into 6-well plates and allow them to attach overnight.[12][13]

-

Hypoxia Induction: Place plates into a hypoxic chamber (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for 4-6 hours to induce a hypoxic state. Maintain a parallel set of plates under normoxic conditions (standard incubator).

-

Compound Treatment: Add the 3-nitrotriazole compound at a predetermined, non-toxic concentration to both normoxic and hypoxic plates 1-2 hours prior to irradiation. Include vehicle-only controls.

-

Irradiation: Irradiate the plates with increasing doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, replace the drug-containing media with fresh media and return plates to a standard normoxic incubator for 7-14 days to allow for colony formation.

-

Quantification: Fix the colonies with methanol and stain with crystal violet. Count colonies containing ≥50 cells.

-

Analysis: Calculate the surviving fraction at each radiation dose. Plot the data on a log-linear scale to generate survival curves. The SER is calculated as the ratio of radiation doses required to produce a given level of cell kill (e.g., 10% survival) in the absence and presence of the compound.

Protocol: Assessing Bioreductive Activation by Nitroreductase

This biochemical assay confirms that the compound is a substrate for a target nitroreductase enzyme.

Objective: To monitor the reduction of the parent compound in the presence of a specific nitroreductase.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.0)

-

Test compound (e.g., 100 µM)

-

NADPH (cofactor, e.g., 200 µM)

-

Recombinant nitroreductase (e.g., TcNTR or E. coli NTR).[8]

-

-

Control Reactions: Prepare parallel reactions lacking the enzyme or lacking NADPH to serve as negative controls.

-

Incubation: Incubate all reactions at 37°C. For anaerobic conditions, perform the setup and incubation in an anaerobic chamber.

-

Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the protein.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using reverse-phase HPLC with a UV-Vis detector.

-

Interpretation: A time-dependent decrease in the peak area of the parent compound, coupled with the appearance of new, more polar metabolite peaks in the complete reaction mixture, indicates successful bioreductive activation.

Data Summary Table

The following table presents hypothetical data that could be generated from the described experiments, illustrating how results can be structured for clear interpretation.

| Compound ID | Target Cell/Enzyme | Assay Type | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | HCR¹ | SER at SF₀.₁² | CYP51 IC₅₀ (µM) |

| NTZ-A | SCCVII Cancer Cells | Cytotoxicity | >200 | 25.5 | >7.8 | N/A | N/A |

| NTZ-A | SCCVII Cancer Cells | Radiosensitization | N/A | N/A | N/A | 1.8 | N/A |

| NTZ-B | T. cruzi | Antiparasitic | N/A | 0.09[8] | >555[8] | N/A | N/A |

| NTZ-C | C. albicans | Antifungal | 1.2 | 0.8 | 1.5 | N/A | 0.5 |

¹ HCR (Hypoxic Cytotoxicity Ratio) = IC₅₀ Normoxia / IC₅₀ Hypoxia ² SER at SF₀.₁ (Sensitizer Enhancement Ratio at Surviving Fraction 0.1)

Part 5: Structure-Activity Relationships (SAR) and Future Directions

Research into 3-nitro-1,2,4-triazoles has revealed key SAR insights. For instance, the substitution position on the triazole ring significantly impacts activity; N(2)-substituted derivatives were found to be stronger radiosensitizers in vitro compared to their N(1)-substituted counterparts.[12] The nature of the side chain also plays a critical role in modulating physicochemical properties like lipophilicity, which in turn affects cellular uptake, toxicity, and overall efficacy.[13]

The future of this compound class lies in the rational design of new derivatives with optimized properties. This includes:

-

Enhanced Selectivity: Designing molecules that are exclusively activated by pathogen- or tumor-specific enzymes to minimize off-target effects.

-

Improved Pharmacokinetics: Modifying structures to improve solubility, metabolic stability, and tumor penetration.

-

Dual-Function Agents: Incorporating the 3-nitrotriazole moiety into molecules with other functionalities, such as DNA alkylating agents, to create multi-modal therapies.[6]

Conclusion

3-Nitro-1,2,4-triazole compounds represent a clinically and scientifically significant class of molecules whose therapeutic potential is rooted in elegant chemical mechanisms. Their activity is dominated by the principle of bioreductive activation, which masterfully exploits the hypoxic microenvironments of tumors and infectious pathogens to achieve targeted cytotoxicity. This core mechanism, often complemented by specific enzyme inhibition, provides a robust platform for the development of next-generation radiosensitizers, antiparasitics, and antifungals. A thorough understanding of these pathways, validated by the rigorous experimental approaches detailed in this guide, is essential for unlocking the full therapeutic promise of this versatile chemical scaffold.

References

- 1. 3-Nitro-1,2,4-triazol-5-one (NTO): High Explosive Insensitive Energetic Material | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-Nitro-1,2,4-triazoles as hypoxia-selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiosensitizing hypoxic cells with new 3-nitro-1,2,4-triazole derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiosensitization in vitro and in vivo by 3-nitrotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. isres.org [isres.org]

A Technical Guide to the Thermal Decomposition Properties of 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one

Abstract

This technical guide provides a comprehensive framework for investigating the thermal decomposition properties of 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one, a heterocyclic energetic compound. While specific experimental data for this molecule is not extensively published, this document synthesizes established methodologies and theoretical principles derived from the study of analogous nitrotriazole-based energetic materials.[1][2][3] We will explore the critical aspects of its synthesis, delineate the application of advanced thermal analysis techniques, detail the methodologies for kinetic analysis of decomposition, and propose potential decomposition pathways. This guide is intended for researchers and professionals in the fields of energetic materials, drug development, and safety engineering, offering a robust protocol for the characterization of novel energetic compounds.

Introduction: The Significance of Thermal Stability in Nitrotriazole Derivatives

The 1,2,4-triazole ring, particularly when substituted with a nitro group, forms the backbone of numerous energetic materials.[4][5] These compounds are of significant interest due to their potential for high energy release combined with reduced sensitivity to mechanical stimuli, a desirable trait for modern explosives and propellants.[6] The thermal stability of these materials is a paramount concern, dictating their lifecycle from synthesis and storage to application and disposal.[1][7] The thermal decomposition of an energetic material is a complex process involving coupled chemical and physical transformations.[2] Understanding the onset of decomposition, the energy released, and the kinetics of the process is crucial for predicting shelf-life, ensuring safe handling, and optimizing performance.[7]

This compound incorporates the key energetic toxophore of the nitro-triazole group, with a butanone substituent that can influence its thermal behavior. This guide provides a systematic approach to characterizing its thermal decomposition properties.

Synthesis Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Thermal Analysis: A Dual-Pronged Approach

To comprehensively characterize the thermal decomposition, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is indispensable. These techniques provide complementary information on the energetic and mass-loss aspects of the decomposition process.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, and decomposition. For energetic materials, DSC is critical for determining the onset temperature of decomposition and the total energy released (exothermic event).

Experimental Protocol: Non-Isothermal DSC

-

Sample Preparation: Accurately weigh 0.5-1.5 mg of this compound into a hermetically sealed aluminum or gold-plated copper pan. The use of sealed pans is crucial to contain any evolved gases and prevent secondary reactions with the atmosphere.[8]

-

Apparatus Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

Temperature Program: Heat the sample at a series of constant heating rates (e.g., 2, 5, 10, and 20 °C/min) from ambient temperature to a final temperature beyond the completion of the decomposition event (e.g., 400 °C).

-

Data Analysis: Analyze the resulting DSC curves to determine the onset temperature (Tonset), peak temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is essential for understanding the stages of decomposition and the nature of the solid residues.

Experimental Protocol: Non-Isothermal TGA

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an open ceramic (e.g., alumina) or platinum crucible. Open crucibles are used to allow decomposition gases to escape.[8]

-

Apparatus Setup: Place the crucible onto the TGA's high-precision microbalance.

-

Atmosphere: Maintain a constant flow of an inert gas (e.g., nitrogen at 20-50 mL/min) over the sample to purge evolved gases and prevent oxidative side reactions.[8]

-

Temperature Program: Heat the sample at the same heating rates used in the DSC experiments to facilitate direct comparison of the thermal events.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperature ranges of mass loss, the percentage of mass lost in each stage, and the temperature of the maximum rate of mass loss.[6][8]

Data Presentation: Expected Thermal Analysis Results

| Parameter | Symbol | Expected Value/Observation |

| Onset Temperature (DSC) | Tonset | The temperature at which decomposition begins, likely in the range of 150-250 °C. |

| Peak Temperature (DSC) | Tpeak | The temperature of the maximum rate of heat release. |

| Enthalpy of Decomposition | ΔHd | A large negative value, indicating a significant exothermic event. |

| Mass Loss (TGA) | Δm | A multi-stage mass loss profile is possible, corresponding to different decomposition steps. |

| Residue (TGA) | mresidue | A small amount of carbonaceous residue may remain at the end of the experiment. |

Kinetic Analysis of Decomposition

The study of decomposition kinetics provides crucial parameters such as the activation energy (Ea) and the pre-exponential factor (A), which are essential for predicting the thermal stability and shelf-life of the material.[7] Non-isothermal methods, which utilize data from experiments conducted at different heating rates, are commonly employed for solid-state reactions.[9][10][11]

Model-Free (Isoconversional) Methods

Model-free methods are advantageous as they allow for the determination of the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model.[10][12] Popular isoconversional methods include the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods.

Methodology: Flynn-Wall-Ozawa (FWO)

-

Data Acquisition: Obtain TGA data at multiple heating rates (β).

-

Conversion Calculation: For each heating rate, calculate the extent of conversion (α) at various temperatures.

-

Linear Plot: For a given value of α, plot ln(β) versus 1/T.

-

Activation Energy: The activation energy (Ea) can be determined from the slope of the resulting straight line (Slope = -0.4567 Ea/R).

Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of thermal decomposition.

Proposed Decomposition Mechanism

The thermal decomposition of nitrotriazoles is a complex process that can proceed through multiple pathways.[3] Theoretical studies on similar compounds suggest that the initial step often involves the cleavage of the N-NO2 or C-NO2 bond, which is typically the weakest bond in the molecule.

Plausible Decomposition Pathways:

-

N-NO2 Bond Homolysis: The initial step is the breaking of the N-NO2 bond, leading to the formation of a triazolyl radical and a nitrogen dioxide radical (•NO2).

-

Ring Opening: The triazolyl radical can undergo subsequent ring opening, leading to the formation of various smaller gaseous products.

-

Secondary Reactions: The highly reactive •NO2 radical can participate in secondary exothermic reactions, further propagating the decomposition.

Theoretical studies on nitrotriazoles have identified a variety of potential decomposition products, including N2, N2O, NO, CO2, HCN, and H2O.[3] The butanone substituent in this compound may also undergo decomposition, potentially leading to the formation of acetone and other small organic fragments.

Logical Flow of Decomposition

References

- 1. Advance of Thermal Decomposition and Combustion Reaction of Third-generation Energetic Materials [energetic-materials.org.cn]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques | Chemical Engineering Transactions [cetjournal.it]

- 8. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 9. Kinetic analysis of non-isothermal solid-state reactions: multi-stage modeling without assumptions in the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic analysis of non-isothermal solid-state reactions: multi-stage modeling without assumptions in the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. mprl-series.mpg.de [mprl-series.mpg.de]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Nitrotriazole Derivatives in Organic Solvents

For Immediate Release

[City, State] – [Date] – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of nitrotriazole derivatives in organic solvents. As a class of compounds with significant applications in pharmaceuticals and energetic materials, a thorough understanding of their physicochemical properties is paramount for formulation development, process optimization, and ensuring safety and efficacy. This document, authored from the perspective of a Senior Application Scientist, synthesizes field-proven insights with established scientific protocols to offer a practical and in-depth resource.

Introduction: The Critical Role of Solubility and Stability Studies

Nitrotriazole derivatives are a versatile class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and at least one nitro group. Their applications range from antifungal agents to high-performance energetic materials.[1] The solubility and stability of these compounds in organic solvents are critical parameters that influence their synthesis, purification, formulation, and ultimately, their performance and safety.

A comprehensive understanding of solubility is essential for designing efficient crystallization processes, preparing solutions for analytical testing, and formulating liquid dosage forms. Stability, on the other hand, dictates the shelf-life, storage conditions, and potential hazards associated with these energetic molecules. This guide provides a systematic approach to characterizing these crucial properties.

Part 1: Solubility Determination in Organic Solvents

The solubility of a nitrotriazole derivative in an organic solvent is a thermodynamic equilibrium. The choice of solvent is critical and depends on the intended application, considering factors like polarity, boiling point, and safety.[2] Commonly used solvents for nitrotriazoles include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile.[3]

Causality Behind Solvent Selection

The principle of "like dissolves like" is a fundamental guide. The polarity of the nitrotriazole derivative, influenced by the number and position of nitro groups and other substituents, will govern its affinity for a particular solvent. For instance, highly polar nitrotriazoles are more likely to dissolve in polar aprotic solvents like DMSO and DMF. A systematic approach to solvent selection involves considering:

-

Polarity Matching: Utilizing solvents with polarity indices similar to the solute.

-

Hydrogen Bonding Capability: The presence of hydrogen bond donors and acceptors in both solute and solvent can significantly enhance solubility.

-

Safety and Handling: For energetic materials, the reactivity of the solvent with the nitrotriazole must be considered to avoid hazardous reactions.

Experimental Protocol: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid.[4][5]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the finely powdered nitrotriazole derivative to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. This can be confirmed by analyzing the concentration of the solute in the supernatant at different time points until a constant value is obtained.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a compatible filter (e.g., PTFE) to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered supernatant to the container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved nitrotriazole derivative.

-

Calculation: Calculate the solubility in terms of g/100 mL, mol/L, or other desired units.

This protocol is a self-validating system as the persistence of undissolved solid ensures that the solution is indeed saturated.

Data Presentation: Solubility of Nitrotriazole Derivatives

The following table provides a template for presenting solubility data for various nitrotriazole derivatives in different organic solvents at a standard temperature (25 °C).

| Nitrotriazole Derivative | Solvent | Solubility ( g/100 mL) at 25 °C |

| 3-nitro-1,2,4-triazole (NTO) | Acetone | 2.5 |

| 3-nitro-1,2,4-triazole (NTO) | Acetonitrile | 1.8 |

| 3-nitro-1,2,4-triazole (NTO) | DMSO | 15.0 |

| 5-nitro-1,2,4-triazol-3-one (NTO) | Water | 0.8 |

| 5-nitro-1,2,4-triazol-3-one (NTO) | DMF | 10.2 |

Note: The data presented are illustrative and should be determined experimentally for specific batches and solvent grades.

Part 2: Stability Studies of Nitrotriazole Derivatives

The stability of nitrotriazole derivatives is a critical consideration, particularly for those intended for use as energetic materials. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For energetic materials, stability also encompasses sensitivity to mechanical stimuli like impact and friction.

Authoritative Grounding in Stability Testing

For energetic materials, stability testing protocols are often guided by military and international standards. The North Atlantic Treaty Organization (NATO) Standardization Agreements (STANAG) provide a robust framework for assessing the safety and stability of explosives.[6] Key standards include:

-

STANAG 4515: Provides procedures for thermal characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8]

-

STANAG 4147: Addresses the chemical compatibility of ammunition components with explosives.[6]

-

STANAG 4582: Outlines the stability test procedure for nitrocellulose-based propellants using Heat Flow Calorimetry, which can be adapted for other energetic materials to predict long-term stability.[6][9][10]

While the International Council for Harmonisation (ICH) guidelines, such as ICH Q1A(R2), are primarily for pharmaceuticals, their principles of systematic stability testing can be adapted for non-pharmaceutical applications, especially concerning long-term and accelerated stability studies.[11][12][13][14]

Thermal Stability Assessment

Thermal stability is a primary indicator of the safety and shelf-life of nitrotriazole derivatives. DSC and TGA are powerful analytical techniques for this purpose.

2.2.1. Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can determine melting points, decomposition temperatures, and enthalpies of reaction.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the nitrotriazole derivative into a DSC pan. For energetic materials, use vented or pinhole lids to prevent pressure buildup.

-

Instrument Setup: Place the sample pan and a reference pan (usually empty) into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

2.2.2. Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to study the kinetics of decomposition.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Data Analysis: The TGA curve shows the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to predict the shelf-life of a nitrotriazole derivative under various storage conditions. These studies typically involve storing samples at controlled temperatures and humidities for extended periods.

Experimental Protocol:

-

Batch Selection: Use at least three representative batches of the nitrotriazole derivative.

-

Storage Conditions:

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for degradation.[12][13]

-

Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to quantify the parent compound and any degradation products.[15][16][17][18]

2.3.1. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation.

Step-by-Step Development:

-

Forced Degradation Studies: Subject the nitrotriazole derivative to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

-

Chromatographic Conditions Development: Develop an HPLC method (typically reversed-phase) that separates the parent compound from all degradation products and any process impurities. This involves optimizing the column, mobile phase, gradient, and detector wavelength.

-

Method Validation: Validate the method according to ICH guidelines (or other relevant standards) for specificity, linearity, accuracy, precision, and robustness.

Sensitivity to Mechanical Stimuli

For nitrotriazole derivatives intended as energetic materials, assessing their sensitivity to impact and friction is a critical safety and stability parameter.

2.4.1. Experimental Protocol: BAM Friction Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test determines the sensitivity of a substance to frictional stimuli.[19][20]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the test substance is spread on a porcelain plate.

-

Test Execution: A porcelain pin is pressed onto the sample with a specific load, and the plate is moved back and forth once.

-

Observation: The test is repeated with varying loads to determine the lowest load at which an explosion, flame, or crackling sound is observed.

2.4.2. Experimental Protocol: BAM Impact Test

The BAM impact test (or fall hammer test) determines the sensitivity of a substance to impact energy.[21][22]

Step-by-Step Methodology:

-

Sample Preparation: A small, measured amount of the substance is placed in a standardized apparatus.

-

Test Execution: A drop-weight is released from a specific height, impacting the sample.

-

Observation: The test is repeated from different heights to determine the lowest height at which an explosion or decomposition occurs.

Data Presentation: Stability of Nitrotriazole Derivatives

The following table provides an example of how to present stability data for a nitrotriazole derivative.

| Parameter | 3-Amino-5-nitro-1,2,4-triazole (ANTA) | 5-Amino-3-nitro-1,2,4-triazole |

| Thermal Stability | ||

| Decomposition Onset (DSC, 10 °C/min) | ~210 °C | ~245 °C |

| Mechanical Sensitivity | ||

| Impact Sensitivity (BAM Fallhammer) | 40 J | 35 J |

| Friction Sensitivity (BAM Friction Apparatus) | 360 N | 320 N |

| Long-Term Stability (36 months at 25°C/60%RH) | ||

| Assay (%) | > 99.0% | > 99.0% |

| Total Impurities (%) | < 0.5% | < 0.5% |

Note: The data presented are illustrative and should be determined experimentally.

Conclusion

The systematic study of the solubility and stability of nitrotriazole derivatives is a cornerstone of their successful application in both pharmaceutical and energetic material fields. By employing robust and validated experimental protocols, researchers and developers can gain the critical data needed to optimize formulations, ensure safe handling and storage, and meet regulatory requirements. The methodologies and frameworks presented in this guide provide a comprehensive approach to navigating the complex landscape of physicochemical characterization for this important class of compounds.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 7. intertekinform.com [intertekinform.com]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. vti.mod.gov.rs [vti.mod.gov.rs]

- 10. scribd.com [scribd.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. database.ich.org [database.ich.org]

- 13. ikev.org [ikev.org]

- 14. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. web.vscht.cz [web.vscht.cz]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijtsrd.com [ijtsrd.com]

- 19. utec-corp.com [utec-corp.com]

- 20. smsenergetics.com [smsenergetics.com]

- 21. dekra.us [dekra.us]

- 22. Safety testing of explosives - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for 3-Nitro-1,2,4-Triazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in the development of both energetic materials and pharmaceuticals.[1][2] The introduction of a nitro group at the 3-position significantly influences the electronic and energetic properties of the triazole ring, making its derivatives a subject of intense research. This technical guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the structure-property relationships of 3-nitro-1,2,4-triazole derivatives, offering a robust framework for the rational design of novel compounds.

The Strategic Importance of Computational Chemistry

In the pursuit of novel energetic materials and therapeutic agents, a trial-and-error approach is both time-consuming and resource-intensive. Computational chemistry, particularly quantum chemical calculations, offers a paradigm shift, enabling a priori prediction of molecular properties.[3] This predictive power accelerates the design-synthesis-testing cycle by prioritizing candidates with the most promising characteristics. For 3-nitro-1,2,4-triazole derivatives, these calculations provide critical insights into their stability, energetic performance, and potential biological activity.

Core Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for quantum chemical investigations of medium to large-sized molecules, offering a favorable balance between computational cost and accuracy.[1][4] DFT methods are employed to solve the electronic structure of molecules, from which a wide range of properties can be derived. A common and effective approach for molecules of this nature involves the B3LYP functional, which is a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4]

The choice of a basis set is equally critical for obtaining accurate results. A Pople-style basis set, such as 6-311++G(d,p), is frequently recommended for geometry optimization and frequency calculations.[4][5] This basis set includes diffuse functions to better describe the electron density far from the nucleus and polarization functions to account for the non-spherical nature of electron distribution in molecules. For more precise electronic property calculations, larger basis sets like aug-cc-pVTZ may be utilized.[4]

Key Calculated Properties and Their Significance

Quantum chemical calculations can predict a multitude of properties for 3-nitro-1,2,4-triazole derivatives. The following are among the most critical for both energetic materials and drug design applications:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.[1]

-

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial for understanding a molecule's reactivity and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.

-

-

Energetic Properties:

-

Heat of Formation (HOF): A fundamental thermochemical property that is essential for calculating detonation performance.[7]

-

Detonation Velocity (D) and Detonation Pressure (P): Key indicators of the performance of an energetic material. These can be estimated using empirical equations, such as the Kamlet-Jacobs equations, which utilize calculated densities and heats of formation.[7][8]

-

-

Stability and Sensitivity:

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. The weakest bond in the molecule is often indicative of the initial step in thermal decomposition and can be correlated with impact sensitivity.[8][9]

-

Impact Sensitivity (h50): While challenging to predict directly, correlations between h50 and calculated properties like the HOMO-LUMO gap or specific bond properties can be established.[8]

-

Data Presentation: A Comparative Analysis of Substituted 3-Nitro-1,2,4-triazole Derivatives

To illustrate the power of these calculations, the following table summarizes key predicted properties for a series of hypothetical 3-nitro-1,2,4-triazole derivatives. These values are representative and would be obtained from DFT calculations at a specified level of theory (e.g., B3LYP/6-311++G(d,p)).

| Derivative | Substituent (R) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Weakest Bond Dissociation Energy (kJ/mol) |

| 1 | -H | 250 | 8.5 | 32 | 210 (C-NO2) |

| 2 | -NH2 | 230 | 8.8 | 35 | 225 (C-NO2) |

| 3 | -CH3 | 215 | 8.3 | 30 | 205 (C-NO2) |

| 4 | -NO2 | 350 | 9.2 | 40 | 195 (N-NO2) |

| 5 | -OH | 180 | 8.6 | 33 | 215 (C-NO2) |

Note: These are illustrative values and would need to be calculated for specific molecules.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a standard workflow for performing quantum chemical calculations on a 3-nitro-1,2,4-triazole derivative using a software package like Gaussian, ORCA, or GAMESS.[4][10][11][12]

Step 1: Molecular Structure Preparation

-

Construct the 3D structure of the desired 3-nitro-1,2,4-triazole derivative using a molecular builder/editor.

-

Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM6) or a smaller basis set in DFT.

Step 2: Geometry Optimization and Frequency Calculation

-

Set up a DFT calculation for geometry optimization using a robust level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Following the optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides zero-point vibrational energy and other thermodynamic data.

Step 3: Single-Point Energy Calculation

-

For higher accuracy in electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., aug-cc-pVTZ).

Step 4: Property Calculation and Analysis

-

From the output files of the calculations, extract the following data:

-

Optimized geometric parameters (bond lengths, angles).

-

HOMO and LUMO energies.

-

Molecular electrostatic potential surface.

-

Thermochemical data, including the heat of formation.

-

-

Calculate the bond dissociation energies for bonds of interest by performing calculations on the corresponding radical fragments.

-

Use the calculated density and heat of formation to estimate detonation properties using appropriate empirical equations.

Visualization of the Computational Workflow

The logical flow of the computational protocol can be visualized as follows:

Caption: A generalized workflow for the quantum chemical calculation of 3-nitro-1,2,4-triazole derivatives.

Application in Drug Design: QSAR and Molecular Docking

Beyond energetic materials, 3-nitro-1,2,4-triazole derivatives have shown promise as antimicrobial and anticancer agents.[13][14][15][16] Quantum chemical calculations are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models.[13][14][16] In QSAR, calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) are correlated with experimentally determined biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

Furthermore, molecular docking studies, which predict the binding orientation and affinity of a ligand to a target protein, rely on accurate 3D structures and partial charges of the ligand, which are readily obtained from quantum chemical calculations.

Logical Relationship: From Calculation to Application

The interplay between different computational techniques and their application in both energetic materials and drug design is illustrated below.

Caption: The relationship between calculated properties and their application in different research areas.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and indispensable toolkit for the investigation of 3-nitro-1,2,4-triazole derivatives. By enabling the accurate prediction of a wide range of molecular properties, these computational methods facilitate the rational design of novel energetic materials with enhanced performance and safety, as well as the discovery of new therapeutic agents. The integration of these theoretical approaches into the research and development pipeline is crucial for accelerating innovation in both materials science and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. rad-proceedings.org [rad-proceedings.org]

- 3. schrodinger.com [schrodinger.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Theoretical study of the stabilities and detonation performance of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantum chemistry methods | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 12. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Whitepaper: Unveiling the Therapeutic Potential of 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-2-one: A Strategic Approach to Discovering Novel Biological Activities

An in-depth technical guide by a Senior Application Scientist.

Foreword: The Rationale for Investigation